molecular formula C12H19N3O2S B11927288 4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid CAS No. 1523570-98-0

4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid

Cat. No.: B11927288
CAS No.: 1523570-98-0
M. Wt: 269.37 g/mol
InChI Key: PBMIABRJOXWCNX-UHFFFAOYSA-N
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Description

4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of the triazine ring in its structure imparts unique chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The reaction conditions often include the use of solvents like dioxane or water and bases such as sodium carbonate. Microwave irradiation can also be employed to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Ethyl-6-isopropyl-1,3,5-triazin-2-yl)thio)butanoic acid is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

1523570-98-0

Molecular Formula

C12H19N3O2S

Molecular Weight

269.37 g/mol

IUPAC Name

4-[(4-ethyl-6-propan-2-yl-1,3,5-triazin-2-yl)sulfanyl]butanoic acid

InChI

InChI=1S/C12H19N3O2S/c1-4-9-13-11(8(2)3)15-12(14-9)18-7-5-6-10(16)17/h8H,4-7H2,1-3H3,(H,16,17)

InChI Key

PBMIABRJOXWCNX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC(=N1)SCCCC(=O)O)C(C)C

Origin of Product

United States

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